molecular formula C25H26N2O6 B14770201 N-Fmoc-L-isoleucine Succinimido Ester

N-Fmoc-L-isoleucine Succinimido Ester

Cat. No.: B14770201
M. Wt: 450.5 g/mol
InChI Key: XPCMQYXXCGKJHT-UHFFFAOYSA-N
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Description

N-Fmoc-L-isoleucine Succinimido Ester is a useful research compound. Its molecular formula is C25H26N2O6 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate

InChI

InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)

InChI Key

XPCMQYXXCGKJHT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Judicious Choice of Coupling Reagents and Additives:

Modern peptide synthesis relies on a variety of coupling reagents that can minimize racemization. These can be broadly categorized as:

Carbodiimides with Additives: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives react with the initially formed O-acylisourea to generate an active ester that is less prone to racemization than the O-acylisourea itself.

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient coupling reagents. HATU, in particular, is often favored for sterically hindered couplings and for minimizing racemization due to the formation of a HOAt active ester.

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are also effective in suppressing racemization. DEPBT has shown remarkable resistance to racemization, even for sensitive amino acids.

Selection of the Appropriate Base:

The choice of the tertiary amine base is crucial. While a base is necessary to deprotonate the incoming amine nucleophile and neutralize any acidic byproducts, it can also promote racemization.

Sterically Hindered Bases: The use of sterically hindered, weaker bases such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-collidine is generally preferred over less hindered and stronger bases. The steric bulk around the nitrogen atom can disfavor the abstraction of the α-proton from the oxazolone (B7731731) intermediate.

Stoichiometry of the Base: Using the minimum necessary amount of base is also a key strategy. Some modern coupling reagents, like COMU, require only one equivalent of base, which can significantly reduce the risk of epimerization.

Control of Reaction Temperature:

Performing the coupling reaction at lower temperatures (e.g., 0 °C) can effectively slow down the rate of oxazolone (B7731731) formation and subsequent racemization. While this may also decrease the rate of the desired coupling reaction, it often provides a better balance for maintaining stereochemical purity, especially for sensitive amino acids.

In Situ Activation:

The pre-activation of N-Fmoc-L-isoleucine succinimido ester for extended periods before the addition of the amine component should be avoided. In situ activation, where the coupling reagent is added to the mixture of the protected amino acid and the amine, minimizes the time the activated species exists in solution, thereby reducing the opportunity for racemization to occur.

Table 2: Summary of Strategies to Minimize Racemization of this compound
StrategyPrincipleExamples
Choice of Coupling ReagentUtilize reagents that form intermediates less prone to racemization.HATU, COMU, DEPBT, DIC/OxymaPure
Choice of BaseEmploy weaker, sterically hindered bases.N-methylmorpholine (NMM), 2,4,6-Collidine
Control of TemperatureReduce the rate of racemization by lowering the reaction temperature.Performing coupling at 0 °C.
Reaction TimeMinimize the time the activated ester is exposed to basic conditions.In situ activation, avoiding prolonged pre-activation.

By carefully selecting the coupling reagents, bases, and reaction conditions, the stereochemical integrity of this compound can be effectively preserved, leading to the synthesis of high-purity peptides.

Analytical Methodologies for Characterization and Quality Control

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for determining the purity of N-Fmoc-L-isoleucine succinimido ester, separating it from potential impurities such as the parent N-Fmoc-L-isoleucine, byproducts from the esterification reaction, and stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Method Development: A typical RP-HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier, most commonly acetonitrile. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient separation of the highly hydrophobic this compound from more polar impurities. Detection is typically performed using a UV detector, leveraging the strong absorbance of the Fmoc group.

Method Validation: For a quantitative analysis of purity, the HPLC method must be validated according to established guidelines. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The linear relationship between the concentration of the analyte and the detector response.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A representative, though not specific to the succinimido ester, HPLC method for related compounds is detailed in the table below.

ParameterTypical Value/Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient A linear gradient, e.g., 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm (characteristic absorbance of the Fmoc group)
Injection Volume 10 µL
Temperature Ambient

This table presents a generalized set of HPLC conditions that would be a starting point for the analysis of this compound.

While this compound possesses a strong chromophore in the Fmoc group, pre-column derivatization is a powerful strategy, particularly for the analysis of the parent amino acid or for enhancing detection in complex matrices. For instance, should the Fmoc group be absent, derivatization is essential for UV detection.

A relevant example is the use of labeling reagents to introduce a chromophore or fluorophore to the amino acid. While the succinimido ester is already activated, understanding derivatization is crucial for analyzing potential hydrolysis back to the free acid. For instance, the N-hydroxysuccinimido ester functionality itself enhances the reactivity for forming amide bonds, a principle that is also exploited in derivatization for analytical purposes.

In a broader context of amino acid analysis, reagents like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) have been used for the chiral resolution and sensitive detection of isoleucine stereoisomers by LC-MS. jst.go.jpnih.gov This approach underscores the principle of modifying the analyte to improve its chromatographic behavior and detection sensitivity.

Isoleucine has two chiral centers, meaning it can exist as four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The enantiomeric purity of this compound is critical, as the presence of other stereoisomers can lead to the incorporation of incorrect amino acids into a peptide chain, potentially altering its structure and biological activity.

Chiral HPLC is the primary technique for the separation and quantification of these stereoisomers. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the enantioseparation of N-Fmoc protected amino acids under reversed-phase conditions. phenomenex.comphenomenex.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for the different stereoisomers.

Example of Chiral HPLC Conditions for Fmoc-DL-Isoleucine:

ParameterConditionReference
Column YMC CHIRAL ART Cellulose SC, 250 x 4.6mm, 5um shhanking.com
Mobile Phase A 0.1% TFA in Water shhanking.com
Mobile Phase B Acetonitrile (ACN) shhanking.com
Detection 254 nm shhanking.com
Injection Volume 10 µL shhanking.com
Concentration 1.0 mg/mL in 50% ACN shhanking.com

This table illustrates a successful separation of Fmoc-DL-isoleucine enantiomers, a method that would be directly applicable to assessing the enantiomeric purity of this compound. shhanking.com

Spectroscopic Approaches for Reaction Monitoring and Structural Confirmation

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for monitoring key reactions in which it participates, such as the deprotection of the Fmoc group.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is central to the utility of this compound in solid-phase peptide synthesis (SPPS). A key advantage of the Fmoc group is that its removal (deprotection) can be monitored in real-time using UV spectroscopy. tec5usa.com

Deprotection is typically achieved using a solution of a secondary amine, such as piperidine, in an organic solvent. This treatment cleaves the Fmoc group, which is released as a dibenzofulvene-piperidine adduct. This adduct exhibits strong UV absorbance at approximately 301 nm. researchgate.net By continuously monitoring the absorbance of the reaction solution at this wavelength, the progress of the deprotection reaction can be followed. researchgate.netthieme-connect.de The completion of the reaction is indicated by the stabilization of the UV signal at a maximum level. This real-time feedback is a feature of many automated peptide synthesizers, allowing for the optimization of deprotection times and ensuring complete removal of the Fmoc group before the next coupling step. activotec.com The intensity of the absorbance can also be used to quantify the efficiency of the preceding coupling reaction. researchgate.netspringernature.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the isoleucine side chain, the α-proton, the protons of the succinimido ester ring, and the aromatic and aliphatic protons of the Fmoc group. The chemical shifts and coupling constants of these signals can confirm the connectivity of the atoms and the presence of the key functional groups.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and the carbamate (B1207046), which are highly characteristic.

Characteristic NMR Data for Related Fmoc-Isoleucine Structures:

NucleusCompound MoietyExpected Chemical Shift Range (ppm)Notes
¹H Fmoc (aromatic)7.2 - 7.8Multiple signals corresponding to the fluorenyl ring system.
¹H Fmoc (CH, CH₂)4.1 - 4.5Signals for the CH and CH₂ groups linking the fluorenyl moiety to the carbamate oxygen.
¹H Isoleucine (α-CH)~4.3A doublet of doublets, with coupling to the NH and β-CH protons.
¹H Succinimido (CH₂)~2.8A singlet corresponding to the four equivalent protons of the succinimide (B58015) ring.
¹³C Carbonyl (Ester & Amide)168 - 172Distinct signals for the succinimido ester carbonyls and the isoleucine carboxyl carbon.
¹³C Carbonyl (Carbamate)~156Characteristic signal for the Fmoc carbamate carbonyl.
¹³C Fmoc (aromatic)120 - 144Multiple signals for the aromatic carbons of the fluorenyl group.
¹³C Isoleucine (α-C)~58The chemical shift of the α-carbon is sensitive to the stereochemistry.

This table provides expected chemical shift ranges based on data for N-Fmoc-L-isoleucine and related structures. Actual values for the succinimido ester may vary slightly.

Mass Spectrometry for Product Identification, Purity Determination, and Impurity Profiling

Mass spectrometry (MS) is an indispensable analytical tool for the characterization and quality control of this compound. It provides critical information regarding the compound's identity, purity, and the profile of any process-related or degradation impurities. Techniques such as electrospray ionization (ESI) are commonly employed, often coupled with liquid chromatography (LC-MS), to analyze the compound. nih.gov

Product Identification: The primary identification of this compound is achieved by determining its molecular weight. With a molecular formula of C₂₅H₂₆N₂O₆, the compound has a monoisotopic mass of 450.1791 Da. chemimpex.com In positive ion mode ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 451.1869. The high mass accuracy of modern mass spectrometers allows for unambiguous confirmation of the elemental composition, thereby verifying the product's identity.

Purity Determination: Quantitative purity assessment is often performed using LC-MS. This hyphenated technique separates the main compound from impurities prior to MS detection. The purity is determined by calculating the peak area of this compound relative to the total area of all detected peaks in the chromatogram. This method is highly sensitive and can detect trace-level impurities that may not be visible by other techniques.

Impurity Profiling: A crucial aspect of quality control is the identification and characterization of impurities. For Fmoc-amino acid derivatives, impurities are often predictable and arise from the manufacturing process or degradation. merckmillipore.com Common impurities include:

Fmoc-L-isoleucine (Fmoc-Ile-OH): Formed by the hydrolysis of the succinimido ester group. This is a common degradant, and its presence can indicate improper storage or handling. peptide.com

Dipeptide Impurities (e.g., Fmoc-Ile-Ile-OSu): These can form during the synthesis of the Fmoc-amino acid if the starting material contains free amino acids, leading to the formation of N-acylated dipeptides. creative-peptides.com

β-Alanyl Impurities: These arise from the ring-opening and rearrangement of Fmoc-OSu, a reagent used to introduce the Fmoc protecting group. This can lead to the insertion of an unwanted β-alanine residue during peptide synthesis.

Unreacted Starting Materials: Residual N-hydroxysuccinimide (NHS) or Fmoc-Cl may be present.

MS/MS (tandem mass spectrometry) is used to structurally elucidate these impurities by analyzing their fragmentation patterns. nih.gov By identifying these species, the synthesis and purification processes can be optimized to minimize their formation, ensuring a high-quality final product for peptide synthesis. merckmillipore.com

Table 1: Mass Spectrometric Data for this compound and Potential Impurities
CompoundMolecular FormulaMonoisotopic Mass (Da)Expected m/z [M+H]⁺Significance
This compoundC₂₅H₂₆N₂O₆450.1791451.1869Product
N-Fmoc-L-isoleucineC₂₁H₂₃NO₄353.1627354.1705Hydrolysis Impurity nih.govscbt.com
Fmoc-β-alanineC₁₈H₁₇NO₄311.1158312.1236Process Impurity
Unreacted L-isoleucineC₆H₁₃NO₂131.0946132.1024Starting Material Impurity nist.gov

Isotope Labeling Strategies for Quantitative Proteomics and Biomolecular NMR Studies

This compound is available with stable isotope labels, which are essential for advanced applications in quantitative proteomics and biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.com These labeled compounds are chemically identical to their unlabeled ("light") counterparts but have a higher mass due to the incorporation of isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). chempep.com

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. wikipedia.orgchempep.com In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural amino acids, while another is grown in a "heavy" medium containing isotope-labeled amino acids (e.g., ¹³C₆, ¹⁵N-L-isoleucine). ckgas.com The labeled amino acids are incorporated into all newly synthesized proteins. broadinstitute.org After experimental treatment, the cell populations are combined, and the proteins are analyzed by LC-MS/MS. The mass difference between the heavy and light peptides allows for their differentiation in the mass spectrometer, and the ratio of their signal intensities provides accurate relative quantification of protein abundance between the samples. youtube.com While SILAC is typically performed with free amino acids, labeled Fmoc-amino acid esters are crucial for the subsequent chemical synthesis of isotopically labeled peptide standards, which are used as internal controls for absolute quantification in targeted proteomics experiments.

Biomolecular NMR Studies: NMR spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of proteins and other biomolecules. For larger proteins (>15 kDa), spectral overlap becomes a significant problem, making structure determination difficult. Isotopic labeling with ¹³C and ¹⁵N is essential to overcome this limitation. isotope.com By synthesizing a protein using labeled Fmoc-amino acids, multidimensional NMR experiments (e.g., 2D, 3D, 4D) can be performed. These experiments exploit the nuclear spin properties of ¹³C and ¹⁵N to resolve spectral overlap and enable the assignment of resonances, which is the first step in determining the protein's structure and studying its dynamics. ckisotopes.com Labeled this compound serves as a key building block in the solid-phase synthesis of these isotopically enriched proteins for NMR analysis. isotope.comisotope.com

Table 2: Common Isotope Labeling Patterns for N-Fmoc-L-isoleucine
Isotope Labeling PatternExample Molecular Formula (for Fmoc-Ile-OH)Mass Shift (Da) vs. UnlabeledPrimary Application
¹⁵NC₂₁H₂₃¹⁵NO₄+1Biomolecular NMR isotope.com
¹³C₆ (Isoleucine backbone)¹³C₆C₁₅H₂₃NO₄+6Quantitative Proteomics (MS) ckgas.com
¹³C₆, ¹⁵N¹³C₆C₁₅H₂₃¹⁵NO₄+7Biomolecular NMR, Quantitative Proteomics (MS) isotope.com
¹³C₁ (Carbonyl)¹³CC₂₀H₂₃NO₄+1Biomolecular NMR isotope.com

Emerging Research Avenues and Future Outlook

Integration of N-Fmoc-L-isoleucine Succinimido Ester in Chemoenzymatic Peptide Synthesis

Chemoenzymatic Peptide Synthesis (CEPS) is a hybrid methodology that combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic processes. In this approach, this compound plays a crucial role as an activated acyl donor. The NHS ester group renders the carboxyl group of isoleucine highly reactive, allowing it to be recognized by specific enzymes, such as proteases, for the formation of peptide bonds.

This enzymatic ligation occurs under aqueous, near-neutral pH conditions, which significantly minimizes the risk of racemization—a common side reaction in purely chemical coupling methods. nih.gov The Fmoc protecting group ensures the N-terminus of the isoleucine is shielded during the enzymatic coupling, allowing for directional peptide chain elongation. After the coupling step, the Fmoc group can be cleanly removed under mild basic conditions, typically with piperidine, without affecting the newly formed peptide bond or acid-labile side-chain protecting groups. activotec.comnih.gov The use of activated esters like this compound in CEPS is particularly advantageous for synthesizing challenging peptide sequences or incorporating unnatural amino acids, thereby expanding the scope of accessible peptide structures for therapeutic and research applications. nih.gov

Exploration in the Synthesis of Novel Functional Materials and Biopolymers

The unique molecular structure of Fmoc-amino acids, including derivatives like this compound, makes them exceptional building blocks for the bottom-up fabrication of functional nanomaterials. nih.gov The self-assembly process is driven by a combination of non-covalent interactions: the hydrophobic and aromatic nature of the Fmoc group promotes π-π stacking, while the amino acid component facilitates the formation of hydrogen bonds. beilstein-journals.orgd-nb.info

This compound can be utilized as a precursor to generate amphiphilic molecules that self-assemble in aqueous environments into a variety of supramolecular structures, such as nanofibers, nanotubes, and hydrogels. researchgate.netrsc.org The reactive NHS ester allows for its conjugation to other molecules or surfaces prior to or during the self-assembly process, enabling the creation of hybrid materials with tailored properties. These biomimetic materials, which can mimic the extracellular matrix, have shown significant promise in a range of applications. researchgate.net

Table 2: Applications of Functional Materials from Fmoc-Amino Acids
Application AreaDescriptionReference
Cell CultivationSelf-assembled hydrogels provide 2D and 3D scaffolds that support cell growth and differentiation. beilstein-journals.orgd-nb.info
Drug DeliveryNanostructures can encapsulate therapeutic agents, allowing for their controlled and sustained release. researchgate.net
Antimicrobial MaterialsHydrogels derived from certain Fmoc-amino acids exhibit selective antimicrobial activity, particularly against Gram-positive bacteria. d-nb.info
Bio-templatingThe organized nanostructures can serve as templates for the synthesis of other materials, such as inorganic nanowires. rsc.org

Role in the Development of Next-Generation Methodologies for Peptide and Protein Chemical Modification

The chemical modification of peptides and proteins is essential for elucidating their function, developing new therapeutics, and creating advanced diagnostic tools. This compound is a valuable reagent in this field due to its amine-reactive NHS ester group. lumiprobe.com This group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form stable amide bonds. thermofisher.com

This reactivity allows for the covalent attachment of the Fmoc-isoleucine moiety onto a protein surface. While traditional NHS ester labeling can be non-selective due to the high abundance of lysine residues on protein surfaces, modern strategies are being developed to achieve greater site-specificity. d-nb.infonih.gov For instance, by controlling reaction conditions (such as pH) or by using advanced protein engineering techniques to introduce uniquely reactive lysine or N-terminal residues, more homogeneous conjugates can be produced. thermofisher.com

The attachment of Fmoc-isoleucine can serve several purposes:

Bioconjugation Handle: The Fmoc group can be removed to expose a primary amine, which can then be used for subsequent, orthogonal chemical reactions, enabling the construction of complex bioconjugates like antibody-drug conjugates. chemimpex.com

Probing Protein Interactions: The introduction of a bulky, hydrophobic Fmoc-isoleucine group can be used to study protein structure and interactions.

Protein Labeling: While not a fluorescent label itself, the NHS ester chemistry is fundamental to attaching a wide array of probes, and the principles apply to Fmoc-Ile-OSu for specific applications where introducing this moiety is desired. chemimpex.com

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Biotechnology, and Materials Science

This compound exemplifies a molecular tool that bridges the disciplines of synthetic organic chemistry, biotechnology, and materials science. Its utility and the ongoing research surrounding it highlight a convergence of these fields.

Synthetic Organic Chemistry: This field provides the foundation by developing efficient and scalable methods for synthesizing high-purity this compound and other activated amino acid derivatives. nih.gov Research focuses on improving reaction conditions, minimizing side reactions like racemization, and creating novel protecting and activating groups.

Biotechnology: Biotechnologists apply these chemical tools to achieve ambitious goals. This includes the synthesis of complex therapeutic peptides, the creation of novel enzymes through directed evolution, and the precise modification of proteins to act as targeted therapeutics or diagnostic agents. chemimpex.comnih.gov The use of Fmoc-protected amino acids is central to widely-used techniques like automated solid-phase peptide synthesis (SPPS). nih.gov

Materials Science: Materials scientists leverage the principles of molecular self-assembly, using building blocks like Fmoc-amino acids provided by chemists, to create novel "soft" materials. semanticscholar.org The resulting hydrogels and nanostructures are then characterized and explored for applications in regenerative medicine, nanotechnology, and electronics, often in collaboration with biotechnologists to ensure biocompatibility and functionality in biological systems. beilstein-journals.orgresearchgate.net

The future outlook in this interdisciplinary space is focused on creating increasingly complex and functional systems. For example, research is directed towards designing self-assembling materials that can respond to specific biological stimuli or developing chemoenzymatic methods that allow for the synthesis of proteins that are currently inaccessible by other means. The continued development and application of versatile reagents like this compound are critical to driving innovation at this exciting scientific interface.

Q & A

Q. What is the optimal methodology for synthesizing N-Fmoc-L-isoleucine Succinimido Ester?

The synthesis involves coupling Fmoc-protected L-isoleucine with N-hydroxysuccinimide (NHS) using carbodiimide-based activation (e.g., DCC or EDC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Critical steps include maintaining inert conditions (argon/nitrogen) to prevent hydrolysis of the active ester and rigorous purification via recrystallization or flash chromatography. Purity (>98%) is confirmed by HPLC and LC-MS .

Q. How does the reactivity of this compound compare to other Fmoc-active esters (e.g., Fmoc-Cl)?

Unlike Fmoc-Cl, which reacts indiscriminately with hydroxyl and amine groups, the succinimido ester selectively targets primary amines under mild conditions (pH 7–9), minimizing side reactions like dipeptide formation. This specificity is advantageous in solid-phase peptide synthesis (SPPS) and glycopeptide derivatization .

Q. What solvent systems are recommended for dissolving this compound?

The ester is soluble in polar aprotic solvents (e.g., DMF, DCM, or THF). For aqueous reactions, dissolve in a minimal volume of DMF before adding to buffered solutions (e.g., phosphate buffer, pH 8.0). Avoid prolonged exposure to water to prevent hydrolysis .

Q. How can researchers validate the integrity of the active ester post-synthesis?

Use LC-MS to confirm molecular weight ([M+H]<sup>+</sup> expected at m/z 428.5). FTIR can verify the presence of succinimidyl carbonyl (C=O stretch at ~1780 cm<sup>-1</sup>) and Fmoc aromatic C-H stretches (~3050 cm<sup>-1</sup>). Purity >98% by HPLC (C18 column, acetonitrile/water gradient) is critical for reproducibility .

Advanced Research Questions

Q. How can Taguchi experimental design optimize coupling efficiency in SPPS using this reagent?

Taguchi orthogonal arrays (e.g., L9) can systematically test parameters:

  • Factors : Molar ratio (ester:amine), solvent (DCM vs. DMF), temperature (0–25°C), coupling time (1–24 hr).
  • Response : Coupling yield (quantified by LC-MS or ninhydrin test). Example optimization: A 3:1 molar ratio in DMF at 4°C for 6 hr achieved >95% yield in glycopeptide synthesis .

Q. What strategies resolve contradictions in solvent compatibility (e.g., DCM vs. DMF) for large-scale reactions?

DCM is preferred for lab-scale SPPS due to low viscosity, but DMF improves solubility in large-scale reactions. To mitigate DMF-induced side reactions (e.g., Fmoc cleavage), reduce reaction time (<6 hr) and add HOBt (1 eq) as a stabilizer. Pre-screening via small-scale DoE (Design of Experiments) is advised .

Q. How to troubleshoot low coupling efficiency in sterically hindered environments?

Steric hindrance (e.g., branched residues like L-isoleucine) reduces nucleophilic attack. Solutions:

  • Use a 2–3× molar excess of the active ester.
  • Add 1-hydroxybenzotriazole (HOBt, 1 eq) to enhance reactivity.
  • Extend coupling time to 12–24 hr.
  • Switch to microwave-assisted SPPS (20–50°C, 10–30 min) .

Q. What are the applications of this compound beyond peptide synthesis?

  • Protein Conjugation : Modify lysine residues in proteins (e.g., HSA, transferrin) for drug delivery. For example, succinimidyl ester-mediated conjugation of sulfamethoxazole to albumin achieved controlled release in pharmacokinetic studies .
  • N-Glycan Analysis : Label free reducing glycans via transient Fmoc tagging, enabling LC-MS detection. The Fmoc group is later removed with H2O2 or NBS for glycan recovery .

Q. How to analyze and mitigate side reactions (e.g., Fmoc cleavage or hydrolysis) during storage?

  • Storage : Lyophilize and store at –20°C under argon. Avoid freeze-thaw cycles.
  • Hydrolysis Detection : Monitor by TLC (silica gel, EtOAc/hexanes). Hydrolysis products (Fmoc-L-isoleucine) appear as lower Rf spots.
  • Stabilization : Add molecular sieves (3Å) to anhydrous DMF stocks .

Q. What computational tools predict reactivity trends for NHS esters with varying amino acid side chains?

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model the transition state of amine-NHS ester reactions. Parameters like steric bulk (e.g., L-isoleucine vs. glycine) and solvent polarity (ε) correlate with activation energy (ΔG<sup>‡</sup>), guiding residue-specific coupling protocols .

Tables for Key Data

Q. Table 1. Solvent Compatibility and Reaction Yields

SolventCoupling Yield (%)Hydrolysis Rate (hr<sup>-1</sup>)Application Scope
DMF92–980.05SPPS, large-scale synthesis
DCM85–900.10Lab-scale SPPS
THF75–820.15Low-polarity environments

Q. Table 2. Taguchi Optimization Parameters

FactorLevel 1Level 2Level 3Contribution (%)
Molar Ratio1:12:13:112.5
Temperature (°C)0102518.7
SolventDCMDMFTHF15.2
Time (hr)261210.4

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